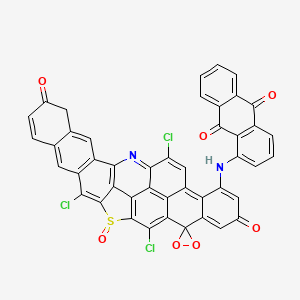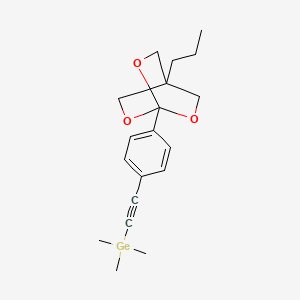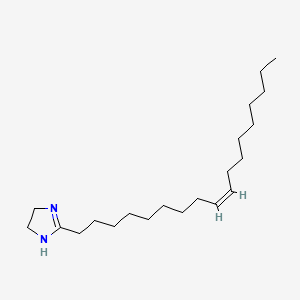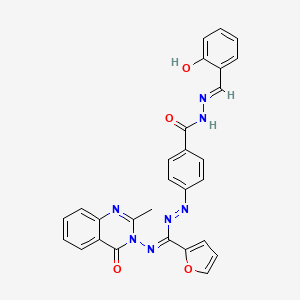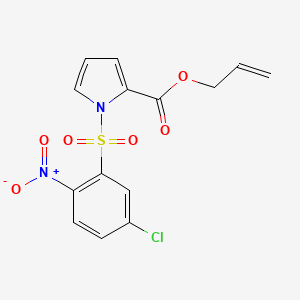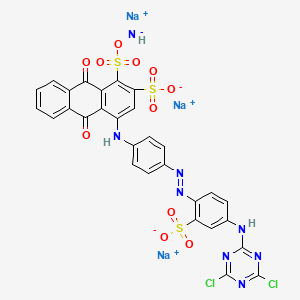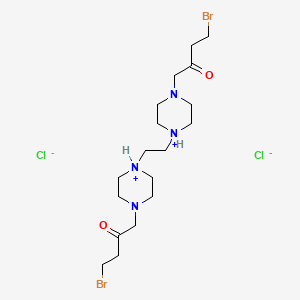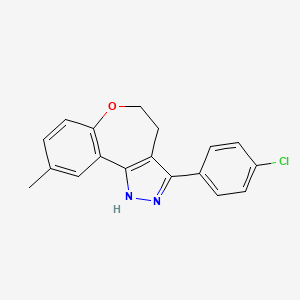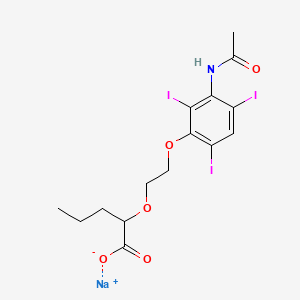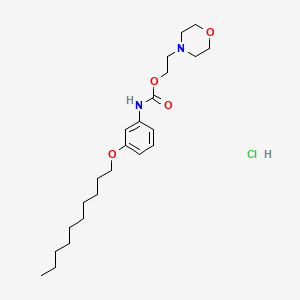![molecular formula C26H20ClF3N6S2 B12734051 9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-42-9](/img/structure/B12734051.png)
9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "9-(2-clorofenil)-3-metil-N-[3-(trifluorometil)fenil]-17-tia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaeno-14-carbothioamida" es una compleja molécula orgánica con posibles aplicaciones en diversos campos de la ciencia y la industria. Este compuesto presenta una estructura tetracyclica única con múltiples grupos funcionales, incluyendo clorofenil, trifluorometilfenil y grupos carbothioamida, que contribuyen a su diversa reactividad química y potencial utilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de "9-(2-clorofenil)-3-metil-N-[3-(trifluorometil)fenil]-17-tia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaeno-14-carbothioamida" normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de intermediarios clave, como derivados clorofenil y trifluorometilfenil, seguidos de ciclización y modificaciones de grupos funcionales. Las condiciones de reacción comunes incluyen el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del núcleo tetracyclico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto medioambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales específicos a estados de oxidación más altos.
Reducción: Reducción de ciertas unidades a formas más simples.
Sustitución: Reemplazo de grupos funcionales por otros átomos o grupos.
Ciclización: Formación de anillos o estructuras cíclicas adicionales.
Reactivos y condiciones comunes
Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y diversos catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción pueden variar en función de la transformación deseada, incluida la temperatura, la presión y la elección del disolvente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos que se dirijan y de las condiciones de reacción empleadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas o como reactivo en diversas transformaciones orgánicas.
Biología
En la investigación biológica, el compuesto podría investigarse por su posible actividad biológica, como propiedades antimicrobianas, anticancerígenas o de inhibición enzimática.
Medicina
En medicina, el compuesto puede explorarse por su potencial terapéutico, incluida su capacidad para interactuar con objetivos o vías biológicas específicas.
Industria
En la industria, el compuesto podría encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, o como un producto químico especializado en diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a enzimas, receptores u otras biomoléculas, lo que conduciría a la modulación de las vías biológicas. Se necesitarían estudios detallados para dilucidar los mecanismos y vías exactas implicadas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares pueden incluir otras estructuras tetracyclicas con grupos funcionales comparables, como:
- 9-(2-clorofenil)-3-metil-N-[3-(trifluorometil)fenil]-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaeno-14-carbothioamida
- 9-(2-clorofenil)-3-metil-N-[3-(trifluorometil)fenil]-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaeno-14-carbothioamida
Singularidad
La singularidad de "9-(2-clorofenil)-3-metil-N-[3-(trifluorometil)fenil]-17-tia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaeno-14-carbothioamida" radica en su combinación específica de grupos funcionales y estructura tetracyclica, que puede conferir una reactividad química y una actividad biológica únicas en comparación con otros compuestos similares.
Propiedades
Número CAS |
132418-42-9 |
|---|---|
Fórmula molecular |
C26H20ClF3N6S2 |
Peso molecular |
573.1 g/mol |
Nombre IUPAC |
9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H20ClF3N6S2/c1-14-33-34-21-12-31-23(17-7-2-3-8-19(17)27)22-18-9-10-35(13-20(18)38-24(22)36(14)21)25(37)32-16-6-4-5-15(11-16)26(28,29)30/h2-8,11H,9-10,12-13H2,1H3,(H,32,37) |
Clave InChI |
URVZEOMFLVNCBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=CC(=C5)C(F)(F)F)C(=NC2)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



